molecular formula C12H15N3O3S2 B2996952 N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1222390-90-0

N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2996952
CAS No.: 1222390-90-0
M. Wt: 313.39
InChI Key: XPHYWHALXIEHLI-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C12H15N3O3S2 and its molecular weight is 313.39. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Receptor Studies

One significant application of similar compounds to N-(3-cyanothiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is in the study of molecular interactions with specific receptors. For instance, compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been used to analyze the binding interactions with CB1 cannabinoid receptors, providing insights into receptor-ligand dynamics and the development of pharmacophore models for receptor ligands (Shim et al., 2002).

Neuroinflammation and Imaging Studies

Another application lies in neuroscientific research, particularly in the imaging of reactive microglia, a critical aspect in understanding neuroinflammation. Compounds such as [11C]CPPC, structurally similar to the one , have been employed as PET radiotracers for imaging microglia in neuroinflammatory conditions. This application is significant for studying neuropsychiatric disorders like Alzheimer’s disease and Parkinson’s disease, offering a noninvasive method to assess neuroinflammation and microglial activity (Horti et al., 2019).

Catalysis in Organic Synthesis

In organic chemistry, derivatives of piperidine-carboxamide have been explored as catalysts. For example, l-Piperazine-2-carboxylic acid derived N-formamide has been used as a Lewis basic catalyst in the hydrosilylation of N-aryl imines, showcasing the compound's utility in catalyzing chemical reactions with high enantioselectivity and yield (Wang et al., 2006).

Synthesis of New Heterocyclic Compounds

Research has also focused on synthesizing new heterocyclic derivatives of piperidine-carboxamide compounds for potential therapeutic applications. These synthesized compounds have been evaluated for activities like enzyme inhibition, which is crucial in drug development for diseases such as Alzheimer’s (Rehman et al., 2018).

Antibacterial Agents

Compounds structurally akin to this compound have also been explored as potential antibacterial agents. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains, contributing to the development of new antibiotics (Matsumoto & Minami, 1975).

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S2/c1-20(17,18)15-6-3-2-4-10(15)11(16)14-12-9(8-13)5-7-19-12/h5,7,10H,2-4,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHYWHALXIEHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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